1,2-Dichlorofluoroethane

Description

Position of 1,2-Dichlorofluoroethane within the Broader Class of Halogenated Ethanes

This compound, with the chemical formula C₂H₃Cl₂F, is a member of the hydrochlorofluorocarbon (HCFC) family, a subset of halogenated alkanes. cymitquimica.comwikipedia.org The defining characteristic of HCFCs is the presence of hydrogen, chlorine, and fluorine atoms attached to a carbon backbone. fiveable.me Unlike fully halogenated chlorofluorocarbons (CFCs), the hydrogen atoms in HCFCs make them more susceptible to chemical breakdown in the lower atmosphere. noaa.gov this compound is specifically designated as HCFC-141. nih.gov

Significance of Hydrochlorofluorocarbons (HCFCs) in Environmental Chemistry Research

Hydrochlorofluorocarbons (HCFCs) became prominent in the late 20th century as transitional substitutes for chlorofluorocarbons (CFCs). tidjma.tnnih.gov The primary driver for this shift was the discovery that CFCs were severely depleting the stratospheric ozone layer. taylorandfrancis.com HCFCs were considered a less damaging alternative because their atmospheric lifetimes are shorter, which means less ozone-destroying chlorine reaches the stratosphere. noaa.gov

Despite their reduced ozone depletion potential (ODP) compared to CFCs, HCFCs still contribute to ozone layer destruction and are also potent greenhouse gases with significant global warming potential (GWP). noaa.govtidjma.tncopernicus.org Consequently, HCFCs have been subject to international regulation under the Montreal Protocol, which mandates a gradual global phase-out of their production and use. fiveable.meepd.gov.hk This regulatory landscape has made HCFCs a major focus of environmental chemistry research, aimed at understanding their atmospheric behavior, environmental impact, and the development of more benign alternatives like hydrofluorocarbons (HFCs). tidjma.tnnih.gov

Isomeric Considerations in Dichlorofluoroethane Systems

Isomers are molecules that share the same molecular formula but have different arrangements of atoms in space. In the case of dichlorofluoroethane (C₂H₃Cl₂F), isomerism plays a critical role in determining the compound's physical properties and chemical behavior.

The molecular formula C₂H₃Cl₂F allows for the existence of two structural isomers. wikipedia.org These are:

1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b): In this isomer, both chlorine atoms and the fluorine atom are attached to the same carbon atom. wikipedia.org

1,2-dichloro-1-fluoroethane (HCFC-141): In this isomer, one chlorine and one fluorine atom are attached to one carbon atom, while the second chlorine atom is attached to the other carbon atom. nih.govsynquestlabs.com

The different placement of the halogen atoms leads to distinct physical and chemical properties for each isomer, as detailed in the table below.

While its isomer, 1,1-dichloro-1-fluoroethane (HCFC-141b), saw widespread commercial use as a solvent and foam blowing agent, 1,2-dichloro-1-fluoroethane has been a subject of comparative research. wikipedia.orgcopernicus.org Such studies are vital for understanding how the specific molecular structure influences properties and environmental fate.

For instance, research into the formation of clathrate hydrates—ice-like structures where guest molecules are trapped in a lattice of water molecules—has revealed significant differences between the two isomers. acs.orgrandallcygan.com One study found that the hydrate (B1144303) of 1,1-dichloro-1-fluoroethane is stable at temperatures up to 265 K, whereas the hydrate of 1,2-dichloro-1-fluoroethane is only stable below 150 K. randallcygan.com This instability is attributed to the larger calculated molecular diameter of the 1,2-isomer (7.4 Å) compared to the 1,1-isomer (6.8 Å). randallcygan.com The larger size of 1,2-dichloro-1-fluoroethane leads to excessive overlap of electron density between the guest molecule and the host water cage, destabilizing the hydrate structure. randallcygan.com This type of fundamental research is crucial for potential applications such as low-energy water desalination. acs.org

Historical Context of Research on Halogenated Alkanes

The study of halogenated alkanes dates back centuries, with chloroethane (B1197429) first being produced in the 15th century. wikipedia.org However, the systematic synthesis and investigation of these compounds began in earnest in the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org Throughout the 20th century, their utility as refrigerants, propellants, fire extinguishants, and solvents led to large-scale industrial production. wikipedia.org

A pivotal moment in the history of this research occurred in the 1970s with the discovery that CFCs were causing significant depletion of the Earth's ozone layer. taylorandfrancis.com This finding triggered an explosion of research into the atmospheric chemistry of halogenated compounds and their environmental impact. epa.gov It led directly to the 1987 Montreal Protocol, an international treaty designed to phase out ozone-depleting substances. nih.gov This regulatory action spurred the development and scientific investigation of transitional alternatives like HCFCs and, subsequently, chlorine-free HFCs. nih.govtaylorandfrancis.com The history of these compounds also serves as a cautionary tale, as many were initially assumed to be safe. For example, chloroform (B151607) and carbon tetrachloride were once used in medicine before their toxic and carcinogenic properties were fully understood. epa.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 430-57-9 nih.govsynquestlabs.com |

| Molecular Formula | C₂H₃Cl₂F nih.govsynquestlabs.com |

| Molecular Weight | 116.95 g/mol cymitquimica.comnih.gov |

| Appearance | Clear Liquid cymitquimica.com |

| Boiling Point | 72.4 - 76 °C synquestlabs.comlookchem.com |

| Melting Point | -60 °C synquestlabs.comlookchem.com |

| Density | ~1.3 g/cm³ lookchem.com |

| Refractive Index | ~1.385 - 1.4113 synquestlabs.comlookchem.com |

| Synonyms | HCFC-141, R-141, 1-Fluoro-1,2-dichloroethane nih.govsynquestlabs.com |

Table 2: Comparison of Dichlorofluoroethane Isomers

| Property | This compound (HCFC-141) | 1,1-Dichloro-1-fluoroethane (HCFC-141b) |

|---|---|---|

| IUPAC Name | 1,2-dichloro-1-fluoroethane nih.gov | 1,1-dichloro-1-fluoroethane wikipedia.org |

| CAS Number | 430-57-9 nih.gov | 1717-00-6 wikipedia.org |

| Molecular Structure | C(C(F)Cl)Cl nih.gov | ClC(Cl)(F)C wikipedia.org |

| Boiling Point | 72.4 - 76 °C synquestlabs.comlookchem.com | 32 °C wikipedia.org |

| Melting Point | -60 °C synquestlabs.comlookchem.com | -103.5 °C wikipedia.org |

| Calculated Molecular Diameter | 7.4 Å randallcygan.com | 6.8 Å randallcygan.com |

| Primary Use | Research/Intermediate randallcygan.comhabitablefuture.org | Foam blowing agent, Solvent wikipedia.orgrhodia-refrigerants.co.uk |

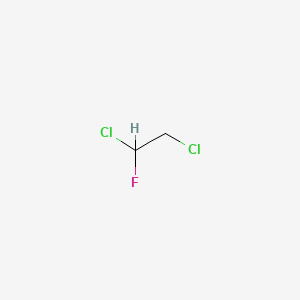

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2F/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGUMMLYBINOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861926 | |

| Record name | 1,2-Dichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-57-9 | |

| Record name | 1,2-Dichloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dichloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-1-fluoroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLOROFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZN8E4G93Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for 1,2 Dichlorofluoroethane

General Synthetic Strategies for Halogenated Ethanes

The industrial and laboratory synthesis of halogenated ethanes relies on a few fundamental reaction classes. These methods provide the foundation for potentially producing a wide array of substituted ethanes, including 1,2-Dichlorofluoroethane.

Free-Radical Halogenation: This is a primary method for introducing halogens to alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat. nih.govchemicalbook.com For instance, the chlorination of an alkane like ethane (B1197151) involves the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the ethane molecule, creating an ethyl radical, which in turn reacts with another Cl₂ molecule to form the chloroethane (B1197429) and a new chlorine radical, continuing the chain. nih.gov While effective for introducing halogens, this method often lacks selectivity, especially with longer-chain alkanes or when multiple substitutions are possible, leading to a mixture of products. chemicalbook.comlpnu.ua The reactivity of halogens in these reactions decreases down the group: F₂ > Cl₂ > Br₂ > I₂. nih.gov

Electrophilic Addition to Alkenes: Alkenes, with their electron-rich carbon-carbon double bonds, are susceptible to attack by electrophiles. Hydrogen halides (HX) can add across the double bond of an alkene to form a haloalkane. For example, ethene reacts with hydrogen chloride (HCl) to produce chloroethane. libretexts.org This reaction is a cornerstone of haloalkane synthesis. The reaction rate is dependent on the halogen, increasing in the order HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the hydrogen halide. libretexts.orgnih.gov

Halogen Exchange: This method involves the substitution of one halogen atom in a haloalkane with another. It is a common strategy for synthesizing fluoroalkanes, which can be difficult to produce directly. The Finkelstein reaction is a classic example, where an alkyl chloride or bromide is treated with an iodide salt (like NaI) in acetone (B3395972) to produce an alkyl iodide. Similarly, alkyl fluorides can be synthesized by reacting alkyl chlorides or bromides with metal fluoride (B91410) salts. Catalysts, such as Lewis acids or phase transfer catalysts, can facilitate these exchange reactions. wikipedia.org

Investigation of Specific Synthesis Pathways for this compound

While its isomer, 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), is produced industrially on a large scale, specific, high-yield synthetic routes for this compound (HCFC-141) are less commonly documented. acs.org However, plausible pathways can be devised from fundamental organic reactions.

One potential route is the addition of chlorine to vinyl fluoride (CH₂=CHF) . Vinyl fluoride is produced industrially from acetylene (B1199291) and hydrogen fluoride or from 1,1-chlorofluoroethane. google.com The electrophilic or radical addition of Cl₂ across the double bond of vinyl fluoride would yield 1,2-dichloro-1-fluoroethane. Studies on the gas-phase reaction of atomic chlorine with vinyl fluoride confirm the interaction between these species, lending feasibility to this pathway. google.com

Another conceivable method is the hydrochlorination of 1-chloro-2-fluoroethene (CHCl=CHF) . This reaction would involve the addition of HCl across the double bond. However, this approach is complicated by issues of regioselectivity, as discussed in section 2.3.

A third strategy involves the catalytic fluorination of 1,2-dichloroethane (B1671644) (CH₂ClCH₂Cl) . This halogen exchange reaction would substitute one of the chlorine atoms with fluorine. This mirrors the industrial production of other hydrochlorofluorocarbons, where a chlorinated precursor is reacted with hydrogen fluoride (HF) in the presence of a catalyst. acs.org

| Precursor | Reagent(s) | Potential Reaction Type | Target Product |

| Vinyl Fluoride | Cl₂ | Halogen Addition | This compound |

| 1,2-Dichloroethane | HF, Catalyst | Halogen Exchange | This compound |

| 1-Chloro-2-fluoroethene | HCl | Hydrohalogenation | This compound |

Halogenation and dehydrohalogenation are often used in tandem to manipulate the structure of haloalkanes. Dehydrohalogenation, the removal of a hydrogen and a halogen from adjacent carbons, creates an alkene. This alkene can then be subjected to a different halogenation or hydrohalogenation reaction to achieve a desired substitution pattern.

For example, 1,2-dichloroethane can be dehydrochlorinated to produce vinyl chloride (CH₂=CHCl). orgsyn.org This is a major industrial process, typically achieved by thermal cracking at high temperatures (450–550 °C) or catalytically at lower temperatures. orgsyn.orgrsc.org While vinyl chloride is primarily used for polymerization, it could theoretically be a precursor. The addition of a reagent like chlorine monofluoride (ClF) to vinyl chloride would be required to form 1,2-dichloro-1-fluoroethane, though such reagents are highly reactive and difficult to control.

Alternatively, a more highly halogenated ethane could undergo dehydrohalogenation to yield a specific chlorofluoroalkene, which is then hydrogenated. For instance, the dehydrochlorination of 1,1,2-trichloro-1,2-difluoroethane using a base and a phase-transfer catalyst can produce 1,1-difluoro-2-chloroethylene. Subsequent hydrogenation of this intermediate could potentially yield a saturated haloethane.

Catalysis is crucial for improving the efficiency, selectivity, and reaction conditions of halogenated hydrocarbon synthesis. For the potential synthesis routes to this compound, several types of catalysts would be relevant.

For the fluorination of 1,2-dichloroethane via halogen exchange , Lewis acid catalysts are typically employed. These include metal halides such as antimony pentachloride (SbCl₅), titanium halides, or chromium-based catalysts, often used in conjunction with hydrogen fluoride. acs.org The catalyst facilitates the cleavage of the C-Cl bond and the formation of the C-F bond.

In the chlorination of ethylene (B1197577) to 1,2-dichloroethane , a precursor for subsequent fluorination, catalysts like iron(III) chloride (FeCl₃) are used. lpnu.ua These catalysts polarize the chlorine molecule, making it more electrophilic and facilitating its attack on the ethylene double bond.

For the hydrohalogenation of an alkene precursor , the reaction is often carried out without a catalyst. However, in the gas phase or with less reactive substrates, solid acid catalysts or metal halides can be used to promote the reaction.

| Reaction Type | Precursor(s) | Catalyst Class | Example Catalyst(s) |

| Halogen Exchange | 1,2-Dichloroethane + HF | Lewis Acid | Antimony Halides, Titanium Halides |

| Alkene Chlorination | Ethylene + Cl₂ | Lewis Acid | Iron(III) Chloride |

| Dehydrochlorination | 1,2-Dichloroethane | Various | Metal-doped Molecular Sieves (e.g., SAPO-34) orgsyn.org |

Challenges and Limitations in Selective Isomer Synthesis

A significant challenge in the synthesis of this compound is achieving high selectivity for this specific isomer over its constitutional isomer, 1,1-dichloro-1-fluoroethane (HCFC-141b). The vast majority of industrial production and literature focuses on the 1,1-isomer, underscoring the synthetic difficulties in targeting the 1,2-arrangement. acs.org These challenges are rooted in the fundamental principles of reaction mechanisms.

Regioselectivity in Electrophilic Addition: According to Markovnikov's rule, when a hydrogen halide (HX) adds to an unsymmetrical alkene, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. nih.gov This is because the reaction proceeds through the most stable carbocation intermediate.

Consider the addition of HCl to vinyl fluoride (CH₂=CHF) . The initial protonation can form either a primary carbocation (⁺CH₂-CHFCl) or a secondary carbocation (CH₃-⁺CFCl). The secondary carbocation is more stable, and its formation would lead to the product 1-chloro-1-fluoroethane . Subsequent chlorination of this product would likely lead to a mixture containing the 1,1,1- and 1,1,2-trisubstituted isomers, not the desired 1,2-disubstituted product.

Consider the addition of HCl to 1-chloroethene (vinyl chloride, CH₂=CHCl) . Protonation leads preferentially to the more stable secondary carbocation (CH₃-⁺CHCl), which is then attacked by a fluoride ion (in a hypothetical hydrofluorination) to yield 1-chloro-1-fluoroethane .

This inherent regioselectivity, driven by carbocation stability, makes it difficult to synthesize 1,2-disubstituted ethanes from unsymmetrical alkenes via electrophilic addition.

Selectivity in Free-Radical Halogenation: Free-radical halogenation of a monosubstituted ethane also presents selectivity problems.

Consider the chlorination of 1-fluoroethane (CH₃CH₂F) . There are two types of hydrogen atoms available for abstraction by a chlorine radical: the three primary hydrogens on the C2 carbon and the two secondary hydrogens on the C1 carbon. Secondary C-H bonds are generally weaker and more reactive towards abstraction than primary C-H bonds. Furthermore, the electronegative fluorine atom on C1 will influence the reactivity of the adjacent C-H bonds. This would result in a mixture of two products: 1-chloro-1-fluoroethane and 1-chloro-2-fluoroethane (B1294213) . Controlling the ratio of these products is challenging, and further chlorination of 1-chloro-2-fluoroethane would again lead to a mixture of dichlorinated isomers.

The prevalence of 1,1,1-trichloroethane (B11378) as an industrial precursor naturally leads to the production of 1,1-dichloro-1-fluoroethane (HCFC-141b) via halogen exchange, as the substitution of one chlorine on a carbon that already bears halogens is a common pathway. acs.org Synthesizing the 1,2-isomer would require starting from precursors like 1,2-dichloroethane or vinyl fluoride, and overcoming the regioselectivity challenges inherent in the subsequent reaction steps.

Molecular Structure, Conformation, and Stereochemistry of 1,2 Dichlorofluoroethane

Conformational Analysis of 1,2-Dichlorofluoroethane

The conformational landscape of this compound is primarily defined by the relative positions of the halogen substituents. The interplay between the size of the atoms and subtle electronic interactions determines the preferred three-dimensional structure of the molecule.

Rotation around the C-C bond in this compound leads to two primary staggered conformers: anti and gauche.

Anti Conformer: In the anti (or trans) conformation, the two chlorine atoms and the fluorine atom are positioned as far apart as possible. Specifically, the dihedral angle between the C-Cl bond on one carbon and the C-F bond on the adjacent carbon is approximately 180°. This arrangement minimizes steric repulsion between the bulky halogen atoms. spoken-tutorial.org

Gauche Conformer: In the gauche conformation, the substituents are closer together, with the dihedral angle between the vicinal chlorine and fluorine atoms being approximately 60°. spoken-tutorial.org

For an isolated molecule of this compound in the gas phase, the anti conformer is energetically favored over the gauche conformer. Computational studies have shown that the isolated anti isomer possesses a lower energy, being more stable by approximately 4 kJ·mol⁻¹. acs.org This preference is primarily attributed to the significant steric repulsion between the halogen atoms in the more crowded gauche arrangement. nih.gov The larger size of the chlorine atoms leads to increased steric strain when they are brought into closer proximity in the gauche form. nih.gov

While steric effects favor the anti conformation, stereoelectronic effects also play a critical role. These are electronic interactions involving the molecule's orbitals that can stabilize certain conformations. nih.gov

A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). wikipedia.org In similar molecules like 1,2-difluoroethane, a specific type of hyperconjugation, σ(C-H) → σ(C-F), is a major reason for the "gauche effect," where the gauche conformer is unusually stable. wikipedia.orgrzepa.netyoutube.com This interaction is most effective when the orbitals are anti-periplanar, a condition met in the gauche conformation. rzepa.net

Intermolecular Interactions and Their Impact on Conformation

The conformational preference of this compound can be significantly altered by its local environment, particularly through intermolecular interactions with host molecules.

Clathrate hydrates are ice-like crystalline structures where water molecules form cages that trap "guest" molecules. acs.org this compound can act as a guest molecule within these water cages, but its hydrate (B1144303) is notably unstable, forming only at low temperatures (below 150 K). acs.org

Crucially, the confinement within the hydrate cage reverses the molecule's conformational stability. Inside the clathrate, the gauche conformer becomes more stable than the anti conformer. acs.org This shift is a direct consequence of the guest-host interactions, where the molecule's shape and its ability to interact with the surrounding water cage dictate the most favorable conformation. The stabilization is primarily due to the ability of the more compact gauche isomer to better coordinate its halogen atoms with the nearby water molecules of the host cage. acs.org

The preference for the gauche conformer within the clathrate hydrate is driven by more effective interactions between its halogen atoms and the host water molecules. The geometry of the gauche form allows the chlorine atoms to establish closer, more stabilizing contacts with the hydrogen atoms of the surrounding water molecules. acs.org This coordination is less favorable for the more extended anti conformer, which cannot position its substituents as effectively to interact with the cage walls. acs.org

Computational studies have quantified these interactions by measuring the coordination numbers between the halogen atoms and the water hydrogen atoms (Hw) within a specific distance. These numbers indicate a closer interaction for the halogen atoms with the water cage. acs.org

| Atomic Pair | Coordination Number |

|---|---|

| Cl−Hw | 0.17 |

| F−Hw | 0.11 |

Data calculated at an interatomic distance of 3.0 Å.

Rotational Dynamics about the Carbon-Carbon Single Bond

Rotation around the C-C bond in this compound results in a potential energy surface with minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations. The staggered conformations, where the substituents on the adjacent carbon atoms are as far apart as possible, are the most stable isomers. In contrast, the eclipsed conformations, where these substituents are aligned, represent the transition states for interconversion between the stable conformers and are energetically unfavorable due to increased torsional strain and steric repulsion.

For 1,2-disubstituted ethanes, two primary types of staggered conformers exist: anti and gauche. In the anti (or antiperiplanar) conformation, the two largest or most electronegative substituents are positioned 180° apart. In the gauche (or synclinal) conformations, these substituents have a dihedral angle of approximately 60°. nih.gov

In the case of this compound, the situation is more complex than in symmetrically substituted dihaloethanes like 1,2-dichloroethane (B1671644) or 1,2-difluoroethane, as there are three different halogen substituents to consider (two chlorine atoms and one fluorine atom). This leads to multiple distinct staggered and eclipsed conformations.

Research Findings

Detailed experimental and computational studies on the rotational dynamics of this compound are less abundant in readily available literature compared to its more symmetrical counterparts. However, valuable insights can be drawn from the extensive research on related 1,2-dihaloethanes.

For 1,2-dichloroethane, the anti conformer, where the two chlorine atoms are opposite each other, is more stable than the gauche conformer. nih.gov The energy difference is primarily attributed to the steric repulsion between the relatively large chlorine atoms in the gauche form. nih.gov Infrared spectroscopy studies have determined the energy difference between the anti and gauche forms of 1,2-dichloroethane to be approximately 4.3 kJ mol⁻¹. nih.gov Theoretical calculations have placed this energy difference around 6.4 kJ mol⁻¹, with the rotational barrier for the anti to gauche conversion being approximately 20.8 kJ mol⁻¹. nih.gov

Conversely, for 1,2-difluoroethane, the gauche conformation is found to be more stable than the anti conformation by about 2–4 kJ mol⁻¹. nih.gov This phenomenon, known as the "gauche effect," is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbitals, which are maximized in the gauche arrangement. nih.gov The smaller size of the fluorine atoms also minimizes steric repulsion in the gauche form. nih.gov

For this compound, the relative stability of its conformers will be determined by a balance between the steric repulsion of the chlorine atoms and the potential for stabilizing gauche interactions involving the fluorine atom. It is plausible that multiple stable conformers with varying degrees of stability exist. Computational chemistry provides a powerful tool to predict the geometries and relative energies of these conformers and the transition states that connect them. While specific energy values for this compound are not readily found in the provided search results, the principles derived from its analogues allow for a qualitative understanding of its rotational energy profile.

Table 1: Comparative Conformational Energy Data for 1,2-Dihaloethanes

| Compound | More Stable Conformer | Energy Difference (ΔE) | Rotational Barrier (anti → gauche) |

| 1,2-Dichloroethane | Anti | ~4.3 - 6.4 kJ/mol nih.gov | ~20.8 kJ/mol nih.gov |

| 1,2-Difluoroethane | Gauche | ~2 - 4 kJ/mol nih.gov | - |

The rotational barriers in monosubstituted ethanes generally increase with the size of the halogen substituent, from approximately 2.7 kcal/mol for ethane (B1197151) to nearly 3.5 kcal/mol for larger halogens. youtube.com This trend highlights the significant role of steric hindrance in determining the energy required for internal rotation. In this compound, there will be multiple rotational barriers corresponding to the eclipsing of different pairs of substituents (H-H, H-Cl, H-F, Cl-F, Cl-Cl). The highest energy barrier would likely correspond to the conformation where the two chlorine atoms are eclipsed.

Spectroscopic Characterization and Vibrational Analysis

Raman Spectroscopy of 1,2-Dichlorofluoroethane

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound, which are sensitive to the molecule's phase, conformation, and local environment.

The Raman spectrum of this compound in its pure phases (liquid or gas) is characterized by a series of bands corresponding to specific molecular vibrations. While detailed experimental spectra for this specific compound are not extensively published, the expected vibrational modes can be predicted based on its structure and comparison with related halogenated ethanes. Key vibrational modes include:

C-H Stretching: Bands associated with the stretching of carbon-hydrogen bonds.

C-C Stretching: A signal corresponding to the vibration of the central carbon-carbon single bond.

Carbon-Halogen Stretching: Distinct bands for C-Cl and C-F stretching. Due to the higher electronegativity and smaller mass of fluorine, the C-F stretching vibration is expected at a higher frequency than the C-Cl stretching vibrations.

Deformation and Torsional Modes: Lower frequency vibrations corresponding to bending, rocking, wagging, and twisting of the molecular framework.

Clathrate hydrates are crystalline water-based solids that form cages capable of trapping guest molecules. The suitability of a molecule to act as a guest depends significantly on its size and shape relative to the water cages.

Computational studies and molecular dynamics simulations have been employed to investigate the potential of this compound to form clathrate hydrates. acs.org These studies reveal that this compound is a poor hydrate (B1144303) former under ambient conditions. The calculated molecular diameter of this compound is approximately 7.4 Å. acs.org This size is too large to be comfortably accommodated within the large cages of a standard structure II hydrate, which have a free diameter of about 6.6 Å. acs.org

This steric hindrance results in significant overlap and repulsion between the guest molecule and the host water lattice, destabilizing the hydrate structure. Molecular dynamics simulations predict that a hydrate of this compound would only be stable at very low temperatures, below 150 K, unlike its isomer 1,1-dichloro-1-fluoroethane (B156305), which forms a stable structure II hydrate at higher temperatures. acs.org Therefore, distinct spectroscopic signatures of this compound in clathrate hydrate environments at standard conditions are not expected due to its inability to form a stable structure.

Temperature variations can induce significant changes in the Raman spectra of molecules by altering the population of vibrational energy levels and affecting intermolecular interactions. For molecules with conformational isomers like this compound, temperature plays a critical role in shifting the equilibrium between the anti and gauche forms.

By analyzing the intensity of Raman bands unique to each conformer at different temperatures, the enthalpy difference between the isomers can be determined. nih.gov Generally, as temperature increases, Raman bands tend to shift to lower frequencies (red-shift) and broaden due to thermal expansion and increased vibrational damping.

While specific temperature-dependent Raman data for this compound is limited, studies on its isomer, 1,1-dichloro-1-fluoroethane, show that carbon-halogen stretch modes can exhibit splitting and intensity variations as temperature is decreased, indicating changes in the molecular environment and interactions. acs.org Similar effects would be anticipated for this compound, providing a method to study its conformational dynamics and intermolecular forces as a function of temperature.

Infrared Spectroscopy in Molecular Structure Elucidation

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecule's dipole moment. For this compound, IR spectroscopy is instrumental in identifying its key functional groups and confirming its molecular structure. The expected absorption regions for its primary bonds are:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch | 2850 - 3000 |

| C-F Stretch | 1000 - 1200 |

| C-Cl Stretch | 580 - 800 |

| C-H Bend | 1340 - 1470 |

| C-C Stretch | ~1050 |

This table is based on typical frequency ranges for halogenated alkanes. docbrown.infospectroscopyonline.comdocbrown.info

The C-H stretching vibrations typically appear as strong absorptions in the 2850-3000 cm⁻¹ region. docbrown.info The carbon-halogen bonds give rise to intense absorptions in the fingerprint region of the spectrum. The C-F stretch is characteristically strong and found at higher wavenumbers (typically 1000-1200 cm⁻¹) compared to the C-Cl stretch (typically 580-800 cm⁻¹), a difference attributed to the stronger C-F bond and the lower mass of the fluorine atom relative to chlorine. spectroscopyonline.comdocbrown.info The precise positions of these bands can provide clues about the conformational state of the molecule, as the vibrational frequencies of the gauche and anti isomers differ slightly.

Nuclear Magnetic Resonance (NMR) Investigations for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for differentiating between structural isomers, such as this compound and 1,1-Dichlorofluoroethane, by providing information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).

The predicted NMR spectra for this compound (CHClF-CH₂Cl) are distinct from its isomer, 1,1-Dichlorofluoroethane (CCl₂F-CH₃).

For this compound (CHClF-CH₂Cl):

¹H NMR: Two distinct signals are expected.

The proton on the carbon bearing the fluorine (-CHFCl) would produce a signal split into a triplet by the two adjacent protons of the -CH₂Cl group. This triplet would be further split into a doublet due to coupling with the fluorine atom (geminal H-F coupling).

The two equivalent protons of the -CH₂Cl group would generate a signal split into a doublet by the single proton on the adjacent carbon. This doublet would also be split into a doublet by the fluorine atom (vicinal H-F coupling).

¹³C NMR: Two signals are expected, one for each unique carbon atom. Both signals would exhibit splitting due to C-F coupling.

¹⁹F NMR: A single resonance is expected, which would be split by the geminal proton (-CHFCl) and the two vicinal protons (-CH₂Cl), resulting in a complex multiplet, likely a doublet of triplets.

For 1,1-Dichlorofluoroethane (CCl₂F-CH₃):

¹H NMR: A single, unsplit signal (a singlet) would be observed for the three equivalent protons of the methyl (-CH₃) group, as there are no protons on the adjacent carbon. nih.gov

¹³C NMR: Two signals are expected, both showing C-F coupling.

¹⁹F NMR: One signal would be present, split into a quartet by the three equivalent protons of the methyl group.

Computational Chemistry and Theoretical Modeling of 1,2 Dichlorofluoroethane

Quantum Mechanical Studies (Ab Initio and Density Functional Theory)

Quantum mechanical methods, particularly Ab Initio and Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of 1,2-Dichlorofluoroethane. These calculations offer insights into the molecule's intrinsic characteristics.

DFT calculations have been employed to provide detailed energetic and molecular orbital descriptions for the conformers (gauche and anti) of this compound. acs.orgrandallcygan.com These studies determine the relative energies of the different spatial arrangements of the atoms, which is crucial for understanding the molecule's stability and reactivity. acs.org The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps characterize the electron-donating and accepting capabilities of the molecule, respectively. semanticscholar.org The energy gap between HOMO and LUMO is a key indicator of chemical stability. semanticscholar.org

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Double Numerical plus Polarization (DNP) | Relative energies of conformers, Molecular orbital descriptions | randallcygan.com |

| Ab Initio (e.g., CCSD(T)//MP2) | cc-pVTZ | Optimized energies and Hessians for similar 1,2-dihaloethanes | nih.gov |

The stability of this compound in specific environments, such as clathrate hydrates, is significantly influenced by electronic interactions. DFT calculations have shown that this molecule's ability to form a stable hydrate (B1144303) structure is limited. acs.org The primary reason cited is an extensive overlap of electron density between the this compound guest molecule and the host water molecules of the hydrate cage. randallcygan.comacs.org This destabilizing interaction prevents the formation of its clathrate hydrate at ambient conditions. randallcygan.com

To quantify this size effect, the molecular diameter can be calculated from the DFT electron density. A surface contour of 0.002 e·Å³, corresponding to van der Waals radii, is used for this purpose. acs.orgrandallcygan.com The larger molecular diameter of this compound compared to its isomer, 1,1-dichloro-1-fluoroethane (B156305), highlights why it is less suitable as a hydrate-forming compound. acs.orgrandallcygan.com

| Compound | Calculated Molecular Diameter (Å) | Reference |

|---|---|---|

| 1,2-Dichloro-1-fluoroethane | 7.4 | acs.orgrandallcygan.com |

| 1,1-dichloro-1-fluoroethane (R141b) | 6.8 | acs.orgrandallcygan.com |

Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization. acs.org In these calculations, the total energy of the molecule is minimized with respect to the positions of its atoms. vlabs.ac.in For this compound, geometry optimizations have been performed for both its gauche and anti configurations. acs.orgrandallcygan.com An energy convergence criterion of 0.013 kJ·mol⁻¹ has been utilized in such optimizations. acs.org Following optimization, all-electron configurations are obtained to describe the electronic structure. acs.org These calculations provide foundational data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. semanticscholar.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing a molecular picture of its dynamics and interactions within complex systems like clathrate hydrates. acs.org

MD simulations have been instrumental in comparing the stability and structure of this compound hydrate with its isomers. randallcygan.com These simulations revealed that the hydrate of this compound is significantly less stable, with a simulated dissociation temperature of only 150 K, compared to 265 K for its isomer, 1,1-dichloro-1-fluoroethane. randallcygan.comacs.org

The structural differences are further elucidated using Radial Distribution Functions (RDFs). acs.org RDF analysis of the this compound hydrate modeled with mobile water molecules shows a notable loss of structure. acs.org Furthermore, comparisons of RDFs for immobile water structures show that the characteristic peaks for chlorine-water and fluorine-water interactions are shifted, indicating different and likely less favorable guest-host interactions compared to more stable hydrate formers. acs.org

| Compound | Simulated Hydrate Stability Temperature | Reference |

|---|---|---|

| 1,2-Dichloro-1-fluoroethane Hydrate | Stable up to 150 K | randallcygan.comacs.org |

| 1,1-dichloro-1-fluoroethane (R141b) Hydrate | Stable up to 265 K | randallcygan.comacs.org |

Development and Validation of Intermolecular Force Fields

The accurate simulation of this compound in condensed phases heavily relies on the quality of intermolecular force fields. These force fields are mathematical functions that describe the potential energy of a system of atoms or molecules. For halogenated hydrocarbons like this compound, the development of accurate force fields is particularly challenging due to the complex electrostatic interactions involving halogen atoms.

While specific force fields developed exclusively for this compound are not extensively documented in the literature, general force fields are often employed in simulations. For instance, in molecular dynamics simulations of dichlorofluoroethane hydrate stability, the Consistent Valence Force Field (CVFF) has been utilized. acs.org The advantage of such general force fields lies in their transferability to new systems without the need to derive new parameters for water-guest interactions. randallcygan.com

The validation of these force fields is a critical step to ensure their reliability. This process often involves comparing simulation results with experimental data. For halogenated anesthetics, a similar class of compounds, it has been noted that some popular force fields can provide a poor representation of electrostatic interactions for halogens. nih.gov Therefore, validation for this compound would likely involve assessing the force field's ability to reproduce known physical properties, such as density, heat of vaporization, and conformational equilibria. A general approach to improve the accuracy of force fields for halogenated compounds is to refine the assignment of partial atomic charges by performing initial quantum mechanics calculations. nih.gov

Theoretical Studies on Reaction Pathways and Kinetics

Theoretical studies are instrumental in elucidating the potential reaction pathways and kinetics of this compound. While specific, in-depth theoretical studies on the reaction kinetics of this compound are not widely available, valuable insights can be drawn from computational studies of analogous molecules, such as 1,2-dichloroethane (B1671644).

For 1,2-dichloroethane, theoretical investigations into its thermal decomposition have been conducted using ab initio calculations at various levels of theory, including Density Functional Theory (DFT), CASMP2, and QCISD(T). researchgate.net These studies have shown that the primary decomposition channel is the four-center HCl elimination. researchgate.net It is plausible that this compound could undergo similar elimination reactions, potentially losing either HCl or HF.

Computational studies on the hydrodechlorination of 1,2-dichloroethane over transition metal surfaces have also been performed using DFT. rsc.org These studies highlight the importance of considering the coverage of chlorine on the catalyst surface, as it significantly affects the reaction energetics. rsc.org Such findings are relevant for understanding potential catalytic reactions involving this compound.

The conformational isomerism of 1,2-disubstituted ethanes, including 1,2-dichloroethane and 1,2-difluoroethane, has been extensively studied computationally. nih.govrzepa.netnih.gov These studies analyze the relative stabilities of the anti and gauche conformers, which are interconverted by rotation around the C-C single bond. spoken-tutorial.org The energy difference between these conformers can be computed with various levels of theory, such as MP2 and coupled clusters. nih.gov For 1,2-difluoroethane, the gauche conformation is more stable due to stereoelectronic interactions, a phenomenon known as the gauche effect. rzepa.net Given its structure, this compound is also expected to exhibit conformational isomerism, and the relative stability of its conformers would be influenced by a combination of steric and electrostatic effects.

Computational Approaches for Predicting Intermolecular Interactions

Computational methods are powerful tools for predicting and characterizing the intermolecular interactions of this compound. These interactions are crucial in determining the physical properties of the compound in its liquid and solid states.

Molecular dynamics (MD) simulations can provide a detailed picture of intermolecular interactions. In a study comparing the hydrate stability of 1,1-dichloro-1-fluoroethane and this compound, MD simulations were used to investigate the guest-host interactions within the clathrate hydrate cages. acs.orgrandallcygan.com The simulations indicated that the difference in hydrate stability is primarily caused by intermolecular interactions, including hydrogen bonding and van der Waals forces, which are influenced by the size of the molecule. randallcygan.com

Density Functional Theory (DFT) is another key computational tool. DFT calculations have been used to determine the molecular diameter of this compound based on its electron density. acs.orgrandallcygan.com This information is valuable for understanding how the molecule fits into host structures like hydrate cages. However, it is important to note that DFT methods can have limitations in accurately describing dispersion-related effects in intermolecular systems. acs.org

For a more detailed analysis of intermolecular interactions, methods like the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analysis can be employed. mdpi.com These methods, often used in conjunction with DFT or other high-level electronic structure calculations, can identify and characterize non-covalent interactions such as hydrogen bonds and halogen bonds. mdpi.com While specific studies applying these methods to this compound are not prominent, their application to similar halogenated molecules demonstrates their potential for elucidating the specific nature of intermolecular contacts. mdpi.com

Table 1: Computed Molecular Properties of Dichlorofluoroethane Isomers

| Property | 1,1-dichloro-1-fluoroethane | This compound | Method | Reference |

| Molecular Diameter (Å) | 6.8 | 7.4 | DFT | acs.org, randallcygan.com |

| Hydrate Stability (K) | up to 265 | up to 150 | Molecular Dynamics | acs.org, randallcygan.com |

Table 2: Theoretical Enthalpy and Entropy of Conformational Isomerism for 1,2-Dichloroethane (DCE) and 1,2-Dibromoethane (DBE) in the Gas Phase

| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | Level of Theory | Reference |

| DCE | 5.3 | -1.0 | B3LYP/def2-TZVP D3BJ | nih.gov |

| DBE | 7.0 | -0.6 | B3LYP/def2-TZVP D3BJ | nih.gov |

Environmental Fate and Degradation Mechanisms of 1,2 Dichlorofluoroethane

Atmospheric Degradation Pathways

Once released into the environment, due to its volatility, 1,2-dichlorofluoroethane is expected to partition almost exclusively into the atmosphere. ecetoc.org The primary degradation pathway for hydrochlorofluorocarbons (HCFCs) in the atmosphere is through reactions with hydroxyl radicals (OH). ecetoc.org

The dominant degradation process for HCFCs in the troposphere is initiated by their reaction with naturally occurring hydroxyl radicals. ecetoc.orgharvard.edu This reaction involves the abstraction of a hydrogen atom from the molecule, leading to the formation of a haloalkyl radical, which then undergoes further reactions. wikipedia.org

| Compound | Atmospheric Lifetime | Stratospheric Lifetime | Reference |

|---|---|---|---|

| 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) | 9.3 - 10.8 years | 68 - 72.3 years | ecetoc.orgcopernicus.org |

| 1,2-dichloroethane (B1671644) | > 5 months | Not Available | cdc.gov |

The atmospheric degradation of 1,1-dichloro-1-fluoroethane (HCFC-141b) is expected to proceed through a series of free-radical and molecular intermediates. ecetoc.org The initial reaction with hydroxyl radicals leads to the formation of a radical species, which then reacts with oxygen in the atmosphere. Subsequent reactions are believed to ultimately yield carbon dioxide (CO2), hydrochloric acid (HCl), and hydrofluoric acid (HF). ecetoc.org One of the key intermediates in this process is expected to be phosgene (B1210022) (COCl2) or formyl chloride (COClF). ecetoc.org

For the parent compound, 1,2-dichloroethane, photooxidation in the atmosphere leads to the formation of carbon dioxide and hydrochloric acid. epa.gov

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant in the environmental fate of chlorinated ethanes like 1,2-dichloroethane. cdc.gov Due to its high volatility, this compound released to water or soil is expected to rapidly volatilize into the atmosphere. ecetoc.orgcdc.gov For the portion that may remain in aquatic systems, the rate of hydrolysis is significantly slower than other environmental processes like volatilization. epa.gov

Biotic Degradation Mechanisms (e.g., Microbial Transformation and Reductive Dechlorination)

While information specific to this compound is scarce, studies on related chlorinated compounds, particularly 1,2-dichloroethane, provide insights into potential biotic degradation pathways. Biodegradation is the primary degradation process for 1,2-dichloroethane in soil and water. cdc.gov

Microbial transformation of chlorinated hydrocarbons can occur under both aerobic and anaerobic conditions. researchgate.net Under anaerobic conditions, a key mechanism is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. enviroforensics.com This process is carried out by specific groups of bacteria, such as Dehalococcoides and Dehalogenimonas, which use chlorinated compounds as electron acceptors in their respiration. enviroforensics.comnih.gov

For 1,2-dichloroethane, anaerobic biodegradation can lead to the formation of ethene. nih.gov Studies have shown that "Dehalococcoides ethenogenes" 195 can convert 1,2-dichloroethane to approximately 99% ethene and 1% vinyl chloride. nih.gov The process of reductive dechlorination involves the transfer of electrons from an electron donor (often a simple organic compound) to the chlorinated solvent. enviroforensics.com

| Condition | Mechanism | Key Microorganisms | Products | Reference |

|---|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Dehalococcoides, Dehalogenimonas | Ethene, Vinyl Chloride | nih.govnih.gov |

| Aerobic | Oxidation | Not Specified | 2-chloroethanol, 2-chloro-acetate | researchgate.net |

Modeling of Environmental Transport and Distribution

Due to its physical and chemical properties, such as high vapor pressure and low water solubility, this compound is expected to be mobile in the environment, with the atmosphere being the primary environmental compartment. ecetoc.org Environmental fate and transport models for similar compounds typically simulate their movement through advection, diffusion, and dispersion in air and water, as well as partitioning between different environmental media like soil, water, and air. ohio.gov

For HCFC-141b, its low octanol-water partition coefficient (log Pow = 2.3) indicates a low potential for bioaccumulation in organisms. ecetoc.org It is also expected to be moderately mobile in soils. ecetoc.org Models of its environmental distribution suggest that the vast majority of the compound released will reside in the atmosphere. ecetoc.org Any amount present in surface or groundwater would have a tendency to volatilize with a half-life of days to a few weeks. ecetoc.org

Advanced Research Applications: Focus on Clathrate Hydrates

Formation and Dissociation Kinetics of 1,2-Dichlorofluoroethane Hydrates

The ability of a molecule to form a stable clathrate hydrate (B1144303) is highly dependent on its fit within the water cages. The kinetics of formation and dissociation are thus directly linked to the molecular properties of the guest species.

Unlike its isomer, 1,1-dichloro-1-fluoroethane (B156305), which readily forms a structure II (sII) hydrate at mild conditions (0°C and 0 atm), 1,2-dichloro-1-fluoroethane does not form a clathrate hydrate at ambient conditions. randallcygan.comacs.org Structure II hydrates are characterized by two types of polyhedral cages formed by water molecules: a small pentagonal dodecahedron (5¹²) and a large hexakaidecahedron (5¹²6⁴). acs.orgresearchgate.net The formation of a stable hydrate requires the guest molecule to fit within these cages without causing significant distortion or unfavorable energetic interactions.

Computational studies, including density functional theory and classical molecular dynamics simulations, have been employed to understand this lack of formation. randallcygan.comacs.org Synthesis attempts have also supported the finding that 1,2-dichloro-1-fluoroethane is not a viable guest for hydrate formation under normal conditions. randallcygan.com The primary reason for this is a significant and unfavorable overlap of electron density between the 1,2-dichloro-1-fluoroethane molecule and the host water molecules of the cage. randallcygan.comacs.org

Molecular dynamics simulations provide a theoretical upper limit for the thermal stability of hydrate structures. These simulations have shown a stark contrast in the stability of hydrates formed by this compound and its isomer, R141b. The hydrate of this compound is predicted to be stable only at very low temperatures, dissociating above 150 K. In contrast, the R141b hydrate remains stable at temperatures up to 265 K. randallcygan.comacs.orgacs.org It is important to note that these simulated dissociation temperatures represent upper limits, and the actual dissociation temperatures are likely lower. randallcygan.comacs.org When simulations of the 1,2-dichloro-1-fluoroethane hydrate system are run at 265 K with mobile water molecules, the hydrate structure rapidly dissociates into separate aqueous and organic phases. acs.org

| Compound | Simulated Hydrate Dissociation Temperature (Upper Limit) |

| This compound | 150 K |

| 1,1-dichloro-1-fluoroethane (R141b) | 265 K |

This table presents the upper limits for thermal stability as determined by molecular dynamics simulations. randallcygan.comacs.org

Molecular Dynamics of Guest Molecules within Hydrate Cages

Due to their size, dichlorofluoroethane isomers are expected to occupy the large 5¹²6⁴ cages of the sII hydrate structure. acs.org MD simulations confirm that even within the confines of the water cage, guest molecules like this compound exhibit rotational motion. randallcygan.com Trajectories from extended simulations (1000 ps) show that the atoms of the guest molecule sample the entire free volume of the cage. randallcygan.com This suggests that the significant difference in stability between the hydrates of the two isomers is not primarily due to hindered rotational motion within the cage. randallcygan.com

Regarding the small 5¹² cages, density functional theory calculations show that incorporating a molecule the size of R141b is highly unfavorable, resulting in a positive formation energy (+161 kJ·mol⁻¹) and significant electron density overlap with the water molecules of the cage. acs.org Given that this compound is even larger, its inclusion in the small cage would be even more destabilizing.

The critical factor governing the stability of the this compound hydrate is its molecular size. randallcygan.com The stability of a clathrate hydrate is a delicate balance of van der Waals interactions between the guest and host and the hydrogen bonding network of the water lattice. An oversized guest molecule leads to repulsive interactions that destabilize the entire structure.

Calculations of molecular diameter based on electron density surfaces reveal that this compound has a diameter of approximately 7.4 Å. This exceeds the estimated "free diameter" of about 6.6 Å to 6.7 Å inside a large cage of a structure II hydrate. randallcygan.comacs.org This size mismatch leads to the extensive overlap between the guest and host molecules, preventing the formation of a stable hydrate at ambient conditions. randallcygan.com In contrast, the more stable isomer, R141b, has a calculated molecular diameter of 6.8 Å, which is a much closer fit for the large cage. randallcygan.comacs.org The difference in stability is therefore attributed mainly to these intermolecular size effects. randallcygan.com

| Compound | Calculated Molecular Diameter | sII Large Cage "Free Diameter" | Stability Implication |

| This compound | 7.4 Å | ~6.6 Å | Too large, unstable hydrate |

| 1,1-dichloro-1-fluoroethane (R141b) | 6.8 Å | ~6.6 Å | Fits, stable hydrate |

This table compares the molecular diameters of dichlorofluoroethane isomers to the available space within the large cage of a structure II hydrate. randallcygan.comacs.org

Implications of Hydrate Research for Fundamental Chemical Understanding

The comparative study of this compound and its isomer serves as an exemplary case for understanding the fundamental principles of guest-host chemistry in clathrate hydrates. This research underscores the precision of size and shape complementarity required for the formation of stable inclusion compounds. randallcygan.com

These findings validate the predictive power of computational methods, such as molecular dynamics and density functional theory, in assessing the potential of molecules to act as hydrate formers. randallcygan.comacs.org By accurately predicting the instability of the this compound hydrate due to molecular size, these simulation techniques prove to be invaluable tools for screening potential guest molecules for various hydrate-based applications, such as gas separation, storage, or desalination, without the need for extensive experimental trials. randallcygan.comacs.org The detailed molecular picture obtained from these studies provides crucial information needed to understand and eventually control the nucleation and growth of hydrates for industrial purposes. randallcygan.comacs.org

Future Directions in 1,2 Dichlorofluoroethane Research

Development of Novel Synthetic Routes with Enhanced Selectivity

Future research into the synthesis of 1,2-Dichlorofluoroethane will likely focus on the development of novel catalytic and enzymatic methods to enhance selectivity and improve the sustainability of its production. Current synthetic methodologies often result in a mixture of isomers and byproducts, necessitating energy-intensive purification processes.

Key areas for future investigation include:

Catalytic Innovation : The exploration of new catalysts is a primary objective. This includes the design of transition-metal catalysts that can facilitate the direct and selective fluorination and chlorination of ethane (B1197151) precursors. The goal is to achieve high yields of this compound while minimizing the formation of its isomer, 1,1-dichloro-1-fluoroethane (B156305), and other halogenated alkanes. Research into bimetallic catalysts may also offer pathways to novel reactivity and selectivity.

Enzymatic Synthesis : Biocatalysis presents a promising green alternative to traditional chemical synthesis. Future studies will likely explore the potential of enzymes, such as halogenases, to catalyze the selective halogenation of ethane derivatives. the-innovation.org This approach could lead to highly specific synthetic routes that operate under mild conditions, reducing energy consumption and waste generation. the-innovation.org

Flow Chemistry : The application of flow chemistry techniques could enable better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved selectivity and yields, as well as enhanced safety for exothermic halogenation reactions.

The development of these advanced synthetic methods will be crucial for the cost-effective and environmentally friendly production of this compound for its potential applications.

Comprehensive Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and decomposition of this compound is essential for optimizing its synthesis and predicting its environmental fate. Future research will employ a combination of experimental and computational techniques to unravel these complex chemical processes.

Decomposition Pathways : Detailed studies on the thermal and photochemical decomposition of this compound are needed. Theoretical studies on the decomposition kinetics of similar hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) have identified various potential pathways, including C-C bond scission and halogen elimination. niscpr.res.indoaj.org Future work will focus on identifying the primary degradation products and calculating the activation energies for different decomposition channels of this compound.

Catalytic Cycles : For newly developed catalytic synthetic routes, a detailed elucidation of the catalytic cycle is paramount. This involves identifying the active catalytic species, intermediates, and transition states. Such mechanistic insights are crucial for the rational design of more efficient and selective catalysts. Density Functional Theory (DFT) calculations have been successfully used to investigate the mechanisms of similar reactions, such as the 1,2-dichloroethane-acetylene exchange reaction. mdpi.com

Atmospheric Reactions : Understanding the reaction mechanisms of this compound with atmospheric oxidants, such as hydroxyl radicals (•OH), is critical for determining its atmospheric lifetime and environmental impact. Future research will likely involve kinetic studies over a range of temperatures and pressures to provide accurate data for atmospheric modeling.

These mechanistic studies will provide fundamental knowledge that can be leveraged to control the reactivity of this compound and predict its behavior in various chemical and environmental systems.

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility and dynamic behavior of this compound play a significant role in its physical and chemical properties. Advanced spectroscopic techniques will be instrumental in probing these dynamics with high temporal and structural resolution.

Conformational Analysis : The existence of different rotational isomers (conformers) in this compound, such as the anti and gauche forms, influences its reactivity and interactions. High-resolution Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, coupled with quantum chemical calculations, will continue to be used to determine the relative populations and energy differences between these conformers in various solvents and temperatures. acs.orgauremn.org.brnih.gov

Ultrafast Spectroscopy : To observe the real-time dynamics of chemical processes, such as bond breaking, bond formation, and conformational changes, ultrafast spectroscopic techniques are required. riken.jpku.edu Femtosecond transient absorption and time-resolved infrared spectroscopy can provide unprecedented insights into the short-lived intermediates and transition states involved in the reactions of this compound. berkeley.edueurekalert.org These techniques allow for the direct observation of molecular motions on the timescale of chemical reactions. riken.jpku.edu

The application of these advanced spectroscopic methods will provide a detailed picture of the dynamic nature of this compound, which is crucial for understanding its fundamental chemical behavior.

Refinement of Computational Models for Enhanced Predictive Capability

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. Future research on this compound will focus on refining existing computational models and developing new ones to enhance their predictive power.

Machine Learning and AI : The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the prediction of chemical properties. fnasjournals.comresearchgate.netresearchgate.net By training algorithms on large datasets of experimental and computational data, ML models can predict a wide range of properties for this compound, including its thermophysical properties, toxicity, and reactivity, with greater speed and accuracy than traditional methods. nih.govoup.comacs.orgarxiv.org

Quantum Chemical Methods : Continued advancements in quantum chemical methods and computational power will allow for more accurate calculations of the electronic structure, spectroscopic properties, and reaction energetics of this compound. High-level ab initio calculations will be employed to benchmark the accuracy of more computationally efficient methods like DFT.

Integrated Modeling Approaches : Combining different modeling techniques can provide a more holistic understanding of the behavior of this compound. For instance, integrating molecular dynamics simulations with quantum chemical calculations can provide insights into the influence of solvent effects on its conformational dynamics and reactivity.

These refined computational models will serve as powerful tools for the in silico design of new applications for this compound and for assessing its potential environmental and health impacts.

In-depth Analysis of Environmental Transformation Pathways

A comprehensive understanding of the environmental fate of this compound is crucial for a complete assessment of its environmental profile. Future research will focus on elucidating its transformation pathways in the atmosphere, soil, and water.

Atmospheric Degradation : The primary atmospheric sink for many hydrochlorofluorocarbons is reaction with hydroxyl radicals. ecetoc.org Future studies will aim to precisely determine the rate constant for the reaction of this compound with •OH radicals over a range of atmospheric conditions. The identification of the subsequent degradation products is also a key research goal, as these products can have their own environmental impacts. ecetoc.org

Biotic and Abiotic Degradation : The transformation of this compound in soil and aquatic environments through both microbial (biotic) and chemical (abiotic) processes needs to be thoroughly investigated. battelle.orgnih.govcloudfront.netnih.gov Studies on the related compound 1,2-dichloroethane (B1671644) have shown that both aerobic and anaerobic biodegradation can occur. mdpi.comresearchgate.netnih.govethz.ch Future research will focus on identifying the specific microorganisms and enzymatic pathways involved in the degradation of this compound, as well as the role of abiotic factors such as reactive minerals. nih.govnih.gov

The data below summarizes the known environmental degradation pathways for the related compound 1,2-dichloroethane, which can serve as a model for future studies on this compound.

| Environmental Compartment | Degradation Process | Key Reactants/Conditions | Primary Products | Significance |

|---|---|---|---|---|

| Atmosphere | Photochemical Oxidation | Hydroxyl Radicals (•OH) | Phosgene (B1210022), Formyl Chloride, HCl, CO2 | Determines atmospheric lifetime and ozone depletion potential. cdc.gov |

| Soil and Groundwater | Biodegradation (Anaerobic) | Dehalogenating Bacteria | Vinyl Chloride, Ethene | Primary natural attenuation pathway in anoxic environments. mdpi.com |

| Soil and Groundwater | Biodegradation (Aerobic) | Monooxygenase Enzymes | 2-Chloroethanol, Chloroacetic Acid | Can lead to complete mineralization. mdpi.com |

| Soil and Groundwater | Abiotic Reductive Dechlorination | Reactive Minerals (e.g., iron sulfides, magnetite) | Ethene, Ethane | Can be a significant degradation pathway in certain geological settings. nih.gov |

A detailed understanding of these transformation pathways is essential for developing accurate environmental risk assessments for this compound.

Q & A

Q. What are the primary synthetic routes for 1,2-dichlorofluoroethane, and how do reaction conditions influence product selectivity?

The synthesis of this compound can involve catalytic chlorination of ethylene derivatives or electrochemical methods. For example, FeCl₃/NaCl catalytic systems enable ethylene chlorination via a hetero-homogeneous mechanism, where reaction rates depend on catalyst-promoter interactions (e.g., NaFeCl₄ formation) and intermediate surface complexes like Na[Fe(C₂H₄Cl)₄] . Electrolysis of ethylene in HCl solutions offers another pathway, with product distribution influenced by chloride ion concentration rather than current density or flow rate . Methodologically, optimizing reaction parameters (e.g., temperature, promoter ratios) and using in situ spectroscopy to track intermediates can improve selectivity.

Q. How can researchers experimentally determine key physicochemical properties of this compound?

Critical properties include vapor pressure (76.3 kPa at 25°C), boiling point (-32°C), and log Pow (2.3), which are measured via gas chromatography, differential scanning calorimetry, and octanol-water partitioning assays, respectively . For environmental studies, vapor pressure and solubility in water (slight, ~0.65 g/L at 20°C) inform partitioning models . Standardized protocols from organizations like OECD or ASTM ensure reproducibility.

Q. What are the environmental partitioning and degradation pathways of this compound?

When released, this compound partitions predominantly into the atmosphere due to high volatility (vapor pressure = 0.65 bar at 20°C). Its atmospheric lifetime is ~10.8 years, with degradation initiated by OH radicals, yielding CO₂, HCl, and HF via intermediates like CClFCO and peroxynitrates . Researchers should use computational models (e.g., AOPWIN) to predict degradation kinetics and validate findings with smog chamber experiments and GC-MS analysis of degradation products.

Advanced Research Questions

Q. How can conflicting data on the genotoxicity of this compound be resolved?

In vitro studies on hamster cells suggest weak clastogenic activity, while in vivo micronucleus assays in mice show no significant genotoxicity . Methodological reconciliation involves:

- Assessing metabolic activation (e.g., S9 liver homogenate in vitro vs. in vivo detoxification pathways).

- Evaluating exposure concentrations: High doses in vitro may induce artifacts, whereas in vivo studies use sub-lethal doses .

- Applying quantitative structure-activity relationship (QSAR) models to predict bioactivity and cross-validate with experimental data.

Q. What mechanistic insights explain the cardiac sensitization effects observed in animal studies?

Inhalation studies in dogs identified cardiac sensitization at ≥24,250 mg/m³ (5,000 ppm), likely due to this compound’s interaction with myocardial ion channels or adrenergic receptors . Advanced approaches include:

- Patch-clamp electrophysiology to study ion channel modulation.

- Computational docking simulations to predict binding affinity with cardiac receptors.

- Dose-response modeling to extrapolate no-effect levels (NOAEL) for human risk assessment.

Q. How can electrochemical synthesis of this compound be optimized for scalability?

Electrolytic methods face challenges in product consistency and energy efficiency. Key strategies include:

- Developing mass transport models incorporating ohmic resistance and reaction kinetics to predict cell voltage and current density .

- Using successive quadratic programming to optimize parameters (e.g., chloride concentration, electrode materials).

- Coupling economic analysis with techno-economic models to balance yield and operational costs .

Q. What analytical methods are most effective for detecting trace degradation products in environmental samples?

Low-concentration metabolites (e.g., 2,2-dichloro-2-fluoroethanol) require high-sensitivity techniques:

- LC-MS/MS with isotopic labeling for quantification in biological matrices.

- FTIR or NMR to identify stable intermediates in atmospheric degradation pathways .

- Passive air samplers with thermal desorption-GC/MS for field monitoring of volatile byproducts.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported ozone depletion potential (ODP) values?

ODP values range from 0.11 to 0.12 depending on atmospheric lifetime assumptions . To resolve discrepancies:

- Validate radiative efficiency and atmospheric lifetime via satellite-based remote sensing.

- Compare degradation kinetics across multiple lab conditions (e.g., UV intensity, humidity).

- Cross-reference with IPCC or WMO databases for consensus values.

Q. Why do in vitro and in vivo toxicity profiles diverge, and how can this inform risk assessment?

In vitro systems may overestimate toxicity due to lack of metabolic detoxification (e.g., glucuronidation of metabolites in vivo) . Researchers should:

- Use physiologically based pharmacokinetic (PBPK) models to simulate systemic exposure.

- Conduct interspecies extrapolation studies with tissue-specific metabolic profiling.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.